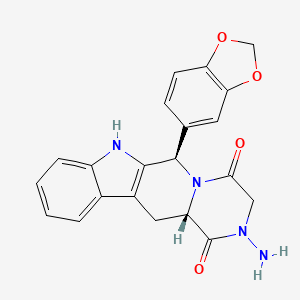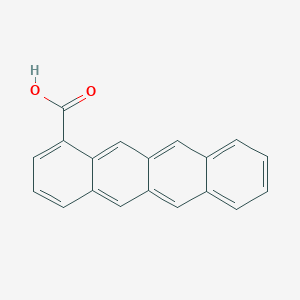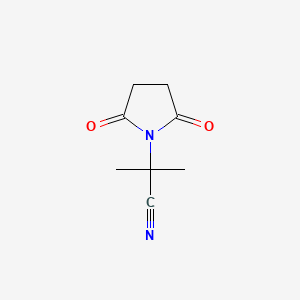![molecular formula C19H37IOSi B15295757 Tert-butyl-[[1-(1-iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane](/img/structure/B15295757.png)
Tert-butyl-[[1-(1-iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl-[[1-(1-iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane is a complex organic compound with a unique structure that includes an iodopropyl group, a methyl group, and a dimethylsilane group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl-[[1-(1-iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the iodopropyl group: This can be achieved through the iodination of a suitable precursor, such as propanol, using iodine and a suitable oxidizing agent.
Introduction of the tert-butyl group: This step involves the reaction of the iodopropyl intermediate with tert-butyl chloride in the presence of a base, such as potassium carbonate.
Formation of the octahydroindenyl core: This step involves the cyclization of a suitable precursor, such as a diene, using a Lewis acid catalyst.
Attachment of the dimethylsilane group: This final step involves the reaction of the octahydroindenyl intermediate with dimethylchlorosilane in the presence of a base, such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents.
化学反应分析
Types of Reactions
Tert-butyl-[[1-(1-iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodopropyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form new carbon-nitrogen or carbon-sulfur bonds.
Oxidation Reactions: The compound can be oxidized using oxidizing agents, such as hydrogen peroxide or potassium permanganate, to form corresponding alcohols or ketones.
Reduction Reactions: The compound can be reduced using reducing agents, such as lithium aluminum hydride, to form corresponding alkanes or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at room temperature or slightly elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reactions are typically carried out in aqueous or organic solvents, such as acetone or dichloromethane, at room temperature or slightly elevated temperatures.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a palladium catalyst. Reactions are typically carried out in anhydrous solvents, such as tetrahydrofuran (THF) or diethyl ether, at room temperature or slightly elevated temperatures.
Major Products
Substitution Reactions: Formation of new carbon-nitrogen or carbon-sulfur bonds, resulting in the formation of amines or thiols.
Oxidation Reactions: Formation of corresponding alcohols or ketones.
Reduction Reactions: Formation of corresponding alkanes or alcohols.
科学研究应用
Tert-butyl-[[1-(1-iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane has several scientific research applications, including:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structure and reactivity. It is studied for its potential therapeutic effects in various diseases, including cancer and infectious diseases.
Material Science: The compound is used in the development of new materials, such as polymers and nanomaterials, due to its unique chemical properties.
Biological Research: The compound is used as a probe in biological studies to investigate the mechanisms of various biological processes, such as enzyme activity and protein-protein interactions.
作用机制
The mechanism of action of Tert-butyl-[[1-(1-iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
相似化合物的比较
Tert-butyl-[[1-(1-iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane can be compared with other similar compounds, such as:
Tert-butyl (1-iodopropan-2-yl)carbamate: This compound has a similar iodopropyl group but lacks the octahydroindenyl and dimethylsilane groups, making it less complex and potentially less versatile in its applications.
Tert-butyl (2-iodo-1-methylethyl)carbamate: This compound also has a similar iodopropyl group but differs in the positioning of the tert-butyl group, which can affect its reactivity and applications.
(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester: This compound has a similar iodopropyl group but lacks the octahydroindenyl and dimethylsilane groups, making it less complex and potentially less versatile in its applications.
The uniqueness of this compound lies in its complex structure, which provides a combination of reactivity and stability that is valuable in various scientific research applications.
属性
分子式 |
C19H37IOSi |
|---|---|
分子量 |
436.5 g/mol |
IUPAC 名称 |
tert-butyl-[[1-(1-iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane |
InChI |
InChI=1S/C19H37IOSi/c1-14(13-20)15-10-11-16-17(9-8-12-19(15,16)5)21-22(6,7)18(2,3)4/h14-17H,8-13H2,1-7H3 |
InChI 键 |
WQBKETMIJCPEOJ-UHFFFAOYSA-N |
规范 SMILES |
CC(CI)C1CCC2C1(CCCC2O[Si](C)(C)C(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Spiro[3.5]nonane-1,3-diol](/img/structure/B15295687.png)
![N-[(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide](/img/structure/B15295691.png)
![3-Nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol](/img/structure/B15295694.png)

![4-chloro-5-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15295707.png)
![7-(3-Fluorophenyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B15295712.png)


![10-(Propan-2-yl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B15295729.png)

![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynylspiro[1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B15295744.png)



